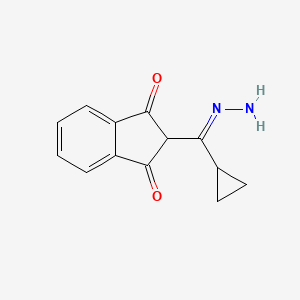

2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone" is a derivative of indan-1,3-dione, which is a scaffold for various chemical reactions and syntheses. The indan-1,3-dione moiety is known for its reactivity and ability to form multiple derivatives, including those with cyclopropane rings and hydrazone functionalities. The papers provided discuss various related compounds and their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of cyclopropane-containing indan-1,3-dione derivatives is a topic of interest in the literature. For instance, the triphenylarsine-catalyzed cyclopropanation approach allows for the highly stereoselective synthesis of trans-2,3-dihydro-spiro[cyclopropane-1,2′-indan-1′,3′-dione] from alkenes and phenacyl bromide in organic solvents . Additionally, an efficient method for synthesizing nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes using a sulfonium salt has been reported, which is applicable to various diones including 1,3-indanedione .

Molecular Structure Analysis

The molecular structure of related compounds reveals interesting features. For example, the trispiro-conjoined cyclopropane compound formed from the oxidation of a dione derivative exhibits a dynamic equilibrium between a cyclopropane ring and biradical species, with the C–C bond length being unusually long . In another case, the compound 2-(2-thiazolylhydrazono)indan-1,3-dione exists as a keto-hydrazone tautomer in the solid state, with the molecule being essentially planar and featuring a strong intramolecular hydrogen bond .

Chemical Reactions Analysis

The reactivity of these compounds in different solvents is also of interest. The cyclopropanation reaction catalyzed by triphenylarsine is more reactive in water than in organic solvent, and the use of water as a solvent leads to the formation of the cis isomer . This highlights the influence of solvent on the stereochemistry and reactivity of the cyclopropanation reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The dynamic equilibrium between different forms of the molecule, as seen in the trispiro-conjoined cyclopropane compound, suggests sensitivity to environmental conditions such as solvent and temperature . The planarity and intramolecular hydrogen bonding in the thiazolylhydrazono derivative may also influence its physical properties, such as melting point and solubility.

Aplicaciones Científicas De Investigación

Structural Analysis and Tautomerism : A study by Özbey et al. (1997) on a closely related compound, 2-(2-Thiazolylhydrazono)indan-1,3-dione, provides insights into its structural features. This compound exists as a keto-hydrazone tautomer and exhibits strong intramolecular hydrogen bonding, indicating potential for similar behavior in 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone (Özbey, Temel, Özgün, & Ertan, 1997).

Chemosensing Applications : Subhasri and Anbuselvan (2014) explored the use of substituted aryl hydrazones of β-diketones as chemosensors. These compounds, including variants of indane-1,3-dione hydrazones, demonstrated selective and sensitive detection of Co2+ ions, highlighting their potential as effective chemosensors (Subhasri & Anbuselvan, 2014).

Biological and Medicinal Applications : The review by Pigot, Brunel, and Dumur (2022) on indane-1,3-dione, a related scaffold, highlights its versatile applications ranging from biosensing, bioactivity, bioimaging to electronics and photopolymerization. This suggests that derivatives like 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone may also find similar applications in diverse fields (Pigot, Brunel, & Dumur, 2022).

Anticoagulant and Antimicrobial Activities : A study by Jubie et al. (2010) on hydrazones and carbazones of indane-1,3-dione revealed significant anticoagulant and antimicrobial activities. This suggests the potential use of 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone in medical research and pharmaceutical applications (Jubie, Meena, Ramaseshu, Jawahar, & Vijayakumar, 2010).

Applications in Organic Synthesis : Duan et al. (2016) developed a cuprous cyanide-catalyzed heteroannulation reaction of 2-arylideneindane-1,3-dione for the synthesis of novel spiro[indane-1,3-dione-1-pyrrolines]. This indicates the utility of indane-1,3-dione derivatives in advanced organic synthesis and the potential of 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone in similar reactions (Duan, Cheng, Li, & Li, 2016).

Propiedades

IUPAC Name |

2-[(E)-C-cyclopropylcarbonohydrazonoyl]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-15-11(7-5-6-7)10-12(16)8-3-1-2-4-9(8)13(10)17/h1-4,7,10H,5-6,14H2/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGAKFIFEQVFON-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NN)C2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=N\N)/C2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2516729.png)

![1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol](/img/structure/B2516738.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2516740.png)

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2516747.png)